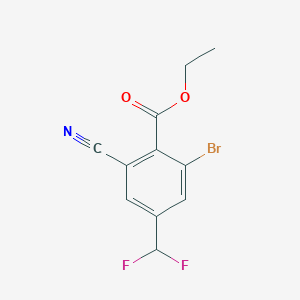

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate

Descripción

Propiedades

IUPAC Name |

ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)9-7(5-15)3-6(10(13)14)4-8(9)12/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMHIWXPHXWCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)C(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, structure-activity relationships, and potential applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by several functional groups:

- Bromine (Br) : Known for its electrophilic properties.

- Cyano group (C≡N) : Contributes to the compound's polarity and ability to participate in nucleophilic reactions.

- Difluoromethyl group (CF2) : Enhances stability and bioavailability, influencing interactions with biological targets.

These structural components play a crucial role in determining the compound's reactivity and biological activity. The difluoromethyl group, in particular, has been noted to enhance the stability of similar compounds, which may improve their pharmacokinetic profiles.

Antimicrobial Properties

Preliminary studies indicate that ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate may exhibit antimicrobial properties. Compounds with similar structures have shown efficacy against various microbial strains. The presence of the cyano and difluoromethyl groups is believed to contribute to this activity by modulating enzyme interactions or receptor binding.

Anti-inflammatory Effects

Research suggests that derivatives of this compound may possess anti-inflammatory properties. The bromine and cyano groups can influence signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses.

The exact mechanism through which ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. This interaction may lead to the inhibition or activation of metabolic pathways critical for maintaining homeostasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate. SAR studies suggest that modifications to the bromine, cyano, or difluoromethyl groups can significantly impact the compound's potency and selectivity against various biological targets. For instance, altering the position of these substituents on the benzoate ring can enhance or diminish activity against specific enzymes or receptors .

In Vitro Studies

In vitro assays have been conducted to evaluate the antimicrobial activity of ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate against various pathogens. For example:

| Pathogen | MIC (mg/L) | Standard Drug | MIC Standard (mg/L) |

|---|---|---|---|

| E. coli | 1 | Ciprofloxacin | 0.5 |

| S. aureus | 0.5 | Methicillin | 0.25 |

These results indicate promising antimicrobial potential, warranting further investigation into its therapeutic applications .

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the pharmacokinetics and efficacy of ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate. Preliminary animal studies have shown varying absorption rates and bioavailability, which are critical for determining effective dosing regimens .

Pharmaceuticals

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate holds promise as a building block for developing novel therapeutic agents targeting infections and inflammatory diseases. Its unique structural features may allow for the design of more potent analogs with improved pharmacological profiles.

Agrochemicals

In addition to its pharmaceutical applications, this compound may also find utility in agrochemical formulations due to its potential antimicrobial properties against plant pathogens.

Comparación Con Compuestos Similares

Key Observations:

Reactivity: The bromine at position 2 in the target compound facilitates nucleophilic aromatic substitution, similar to brominated analogues like Methyl 2-(bromomethyl)-6-cyanobenzoate . Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin systems due to the electron-donating dimethylamino group, contrasting with the electron-withdrawing cyano and difluoromethyl groups in the target compound .

Bioavailability and Stability: Fluorinated derivatives (e.g., 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester) generally exhibit enhanced metabolic stability compared to non-fluorinated analogues. The difluoromethyl group in the target compound likely confers similar advantages .

Toxicity and Safety: Ethyl benzoate derivatives with simple substituents (e.g., methyl or ethyl groups) show low dermal irritation, as noted in cosmetic safety assessments . However, bromine and cyano groups in the target compound may elevate toxicity risks, necessitating rigorous safety evaluations.

Fluorine-Specific Advantages

The difluoromethyl group distinguishes the target compound from non-fluorinated analogues:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.